2-[(2-ETHYLPHENYL)AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE
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Overview
Description
2-[(2-ETHYLPHENYL)AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique combination of functional groups, which include an ethylphenylamino group, a methyl group, a phenoxyphenyl group, and a thiazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ETHYLPHENYL)AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under basic conditions.
Introduction of the Ethylphenylamino Group: The ethylphenylamino group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a halogenated thiazole intermediate.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached via a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a phenylboronic acid derivative with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ETHYLPHENYL)AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the phenyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated intermediates, nucleophiles, electrophiles, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[(2-ETHYLPHENYL)AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-ETHYLPHENYL)AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)amino]methylphenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-[(2-ETHYLPHENYL)AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thiazole ring, in particular, provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(2-ethylanilino)-4-methyl-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-3-18-9-7-8-12-22(18)28-25-26-17(2)23(31-25)24(29)27-19-13-15-21(16-14-19)30-20-10-5-4-6-11-20/h4-16H,3H2,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCPAFGXGUBOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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